molecular formula C8H8N4O2S B14335536 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole CAS No. 108129-92-6

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole

Katalognummer: B14335536
CAS-Nummer: 108129-92-6
Molekulargewicht: 224.24 g/mol
InChI-Schlüssel: BNGAHJRNQBBVJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with nitrating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and at a specific temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions using automated reactors to ensure consistency and efficiency. The process is optimized to minimize by-products and maximize yield, making it suitable for commercial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups depending on the reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The nitro group plays a crucial role in its reactivity, enabling it to participate in redox reactions and form reactive intermediates .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Hydrazinylidene-3-methyl-5-nitro-2,3-dihydro-1,3-benzothiazole is unique due to the presence of both the hydrazinylidene and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

108129-92-6

Molekularformel

C8H8N4O2S

Molekulargewicht

224.24 g/mol

IUPAC-Name

(3-methyl-5-nitro-1,3-benzothiazol-2-ylidene)hydrazine

InChI

InChI=1S/C8H8N4O2S/c1-11-6-4-5(12(13)14)2-3-7(6)15-8(11)10-9/h2-4H,9H2,1H3

InChI-Schlüssel

BNGAHJRNQBBVJK-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=CC(=C2)[N+](=O)[O-])SC1=NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.